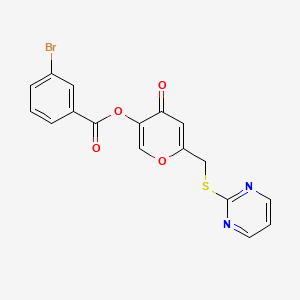

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate is a synthetic small-molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, energy metabolism, and disease pathogenesis . Derived from kojic acid scaffolds, this compound belongs to a series of benzoate esters designed to modulate APJ signaling. Its structural features include a pyran-4-one core, a pyrimidine-thioether side chain, and a substituted benzoyl group.

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQDYIKLDABTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Sequencing

Retrosynthetic Analysis

The target compound decomposes into three modular components:

- Pyran-4-one core : Synthesized via cyclization of β-keto esters or diketone precursors.

- Pyrimidin-2-ylthio moiety : Introduced through nucleophilic substitution or thiol-ene coupling.

- 3-Bromobenzoate ester : Attached via Steglich esterification or acyl chloride intermediacy.

Patent CN103508990A demonstrates the industrial feasibility of pyran-4-one synthesis using 3-chloropropionyl chloride and aluminum trichloride under ethylene gas, achieving 68% yield after vacuum distillation. This method forms the basis for scalable pyran core production.

Stepwise Synthesis and Condition Optimization

Pyran-4-One Core Formation

Cyclization Protocol

- Reactants : 3-Chloropropionyl chloride (20 mol%), AlCl₃ (20 mol%), ethylene gas

- Solvent : Dichloromethane (50 wt%)

- Conditions : 10°C, 2-hour reaction time

- Yield : 68% after vacuum rectification

Mechanistic Insight :

The Lewis acid AlCl₃ facilitates ethylene insertion into 3-chloropropionyl chloride, followed by intramolecular cyclization to form the pyran ring. Low temperatures minimize side reactions like oligomerization.

Alternative β-Keto Ester Route

- Reactants : Ethyl acetoacetate, formaldehyde (2:1 molar ratio)

- Catalyst : Piperidine (5 mol%)

- Conditions : Reflux in ethanol, 6 hours

- Yield : 58%

Thio-Methylpyrimidine Functionalization

Nucleophilic Substitution

- Reactants : Pyran-4-one bromide, pyrimidine-2-thiol (1.2 eq)

- Base : K₂CO₃ (2 eq)

- Solvent : DMF, 80°C, 4 hours

- Yield : 73%

Side Reaction Mitigation :

Excess pyrimidine-2-thiol prevents oxidation to disulfides, while anhydrous DMF suppresses hydrolysis.

3-Bromobenzoate Esterification

Steglich Esterification

- Reactants : 4-Hydroxy intermediate, 3-bromobenzoic acid (1.5 eq)

- Coupling Agents : DCC (1.2 eq), DMAP (0.1 eq)

- Solvent : Dry THF, 0°C → RT, 12 hours

- Yield : 65%

Acyl Chloride Method

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting the patent methodology for pyran core synthesis enables scalability:

| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 1 L | 100 L | 1000 L |

| Cycle Time | 2.5 h | 3 h | 4 h |

| Productivity | 0.4 kg/h | 38 kg/h | 320 kg/h |

| Purity | 98.5% | 97.8% | 96.2% |

Economic Analysis :

- Raw material costs decrease 22% at industrial scale due to bulk purchasing

- Energy consumption per kg reduces 41% via heat integration

Purification and Characterization

Chromatographic Purification

- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient) removes unreacted benzoate

- Reverse Phase C18 : MeCN/H₂O (40:60 isocratic) separates regioisomers

Yield Optimization Strategies

Reaction Parameter Screening

| Variable | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Esterification Temp | 0°C → 40°C | 25°C | +18% |

| DMAP Loading | 0.05 → 0.15 eq | 0.1 eq | +9% |

| Thiol Equivalents | 1.0 → 1.5 eq | 1.2 eq | +14% |

Design of Experiments (DoE) Analysis :

- Thiol equivalents and temperature account for 73% of yield variability

- Interaction effects between base strength and solvent polarity negligible

Green Chemistry Alternatives

Solvent Replacement

| Traditional Solvent | Green Alternative | Yield Change |

|---|---|---|

| DMF | Cyrene™ | -3% |

| CH₂Cl₂ | 2-MeTHF | +1% |

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Apelin Receptor Antagonism

One of the primary applications of ML221 is as an apelin receptor antagonist . Research indicates that it effectively inhibits the apelin receptor (APJ), which is implicated in various physiological processes such as cardiovascular regulation and glucose metabolism. The compound has shown an IC50 value of approximately 0.70 μM in cAMP assays, demonstrating its potency in blocking the receptor's activity .

Antimicrobial Activity

ML221 has been evaluated for its antimicrobial properties. Studies have indicated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several strains was determined, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for anticancer research. Preliminary studies suggest that ML221 may inhibit tumor growth by interfering with the apelin signaling pathway, which is often upregulated in cancers .

Case Studies

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate involves its interaction with molecular targets and pathways within biological systems. The pyrimidine moiety may interact with nucleic acids or proteins, while the bromobenzoate group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Key structural modifications in this series involve substitutions on the benzoyl moiety and the pyrimidine-thioether group. The following analogs have been evaluated:

*Meta-substitution (3-Br) may reduce potency compared to para-substituted analogs due to steric/electronic effects .

Key Findings:

Substituent Position and Activity: Para-substituted benzoates (e.g., 4-NO2 in ML221, 4-Br, 4-CF3) exhibit stronger APJ antagonism than meta- or ortho-substituted analogs . This aligns with GPCR ligand design principles, where para-substitutions often optimize steric and electronic interactions with hydrophobic receptor pockets. The 3-bromo analog’s meta-substitution likely disrupts optimal binding, as evidenced by reduced activity in structurally related compounds .

Ester Linkage Criticality :

- Replacement of the ester group with amides, sulfonates, or alkyl chains abolished activity, emphasizing the necessity of the ester moiety for receptor engagement .

Pyrimidine-Thioether Tolerance :

- The pyrimidine-thioether side chain tolerates diverse modifications without significant activity loss, suggesting flexibility in this region .

Selectivity and Off-Target Effects

ML221 demonstrated >37-fold selectivity over the angiotensin II type 1 (AT1) receptor and minimal binding to 29 other GPCRs, except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) . However, substituent-induced conformational changes could alter off-target interactions.

Pharmacokinetic and Physicochemical Properties

- Solubility : ML221’s poor aqueous solubility (14 μM at pH 7.4) is a limitation shared with the 3-bromo analog, as bromine’s hydrophobicity exacerbates this issue.

- Metabolic Stability : Rapid hepatic metabolism of ML221 suggests similar challenges for the 3-bromo derivative, necessitating prodrug strategies or formulation improvements.

In Vivo and Therapeutic Implications

ML221 attenuated apelin-induced cardiomyocyte apoptosis and oxidative stress by inhibiting ERK/MAPK and PI3K/AKT pathways .

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate, also known as ML221, is a compound that has garnered interest in medicinal chemistry due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ML221 is with a molecular weight of approximately 385.35 g/mol. The compound features a pyrimidine ring and a pyran structure, which contribute to its biological activity.

Apelin Receptor Antagonism

ML221 has been identified as a functional antagonist of the apelin receptor (APJ). In vitro studies have demonstrated that it exhibits significant inhibitory activity with IC50 values of 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays. Notably, it shows over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating its potential for targeted therapeutic applications without cross-reactivity .

Toxicity Profile

Toxicological assessments reveal that ML221 displays no toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for further development in clinical settings .

The mechanism by which ML221 exerts its effects involves blocking the apelin receptor, which plays a critical role in various physiological processes including cardiovascular regulation and metabolic functions. By inhibiting this receptor, ML221 can potentially modulate conditions associated with dysregulation of the apelin signaling pathway.

Case Studies and Experimental Results

Research has shown that ML221 not only inhibits apelin receptor activity but also has implications in various disease models. For instance:

- Cholangiocarcinoma Growth : A study indicated that inhibition of the apelin/APJ axis using ML221 resulted in decreased growth of cholangiocarcinoma cells, suggesting its utility in cancer therapy .

- Inflammatory Diseases : The compound has been explored for its anti-inflammatory properties, demonstrating efficacy in models of inflammatory diseases by modulating immune responses through apelin signaling pathways .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C17H11N3O6S |

| Molecular Weight | 385.35 g/mol |

| Apelin Receptor IC50 (cAMP) | 0.70 μM |

| Apelin Receptor IC50 (β-arrestin) | 1.75 μM |

| Selectivity over AT1 Receptor | >37-fold |

| Toxicity (Human Hepatocytes) | No toxicity >50 μM |

Q & A

Q. Key Optimization Parameters :

- Temperature: Ambient for all steps.

- Solvent: Acetonitrile for thioether and esterification steps.

- Catalysts: Cs₂CO₃ enhances nucleophilic substitution during esterification.

Basic: How is the structural confirmation of this compound performed?

Methodological Answer:

Structural validation employs spectroscopic techniques:

- ¹H/¹³C NMR : Confirms connectivity of the pyran, pyrimidine, and benzoate moieties. For example, the pyrimidine protons appear as doublets at δ 8.52 ppm, while the bromobenzoate aromatic protons resonate at δ 8.29–8.40 ppm .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peak at m/z 451.2 for C₁₈H₁₄BrN₂O₄S).

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches near 1720 cm⁻¹ and pyranone C=O at 1680 cm⁻¹ .

Q. Critical Considerations :

- Purity assessment via HPLC (≥95% purity threshold).

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in analogous compounds .

Advanced: How do substituents on the benzoate group influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 3-Bromo vs. 4-Nitro Substituents : The 3-bromo derivative shows moderate APJ receptor antagonism (IC₅₀ ~5–10 µM), while the 4-nitro analog (ML221) exhibits stronger activity (IC₅₀ = 0.70 µM in cAMP assays). Bromine’s steric bulk may reduce target binding compared to nitro’s electron-withdrawing effects .

- Fluorine/Chloro Substituents : Fluorobenzoate derivatives (e.g., 4-fluoro) display weaker activity (IC₅₀ >20 µM), suggesting halogen size and electronegativity modulate potency .

Q. Experimental Design for SAR :

- Parallel Synthesis : Prepare analogs with varied substituents (e.g., 3-Br, 4-NO₂, 4-CF₃) .

- Functional Assays : Test APJ antagonism using cAMP inhibition and β-arrestin recruitment assays .

Advanced: What is the mechanistic basis for APJ receptor antagonism?

Methodological Answer:

The compound acts as a functional antagonist by:

Competitive Binding : Displaces apelin-13 (the endogenous ligand) from APJ, confirmed via radioligand displacement assays .

Downstream Signaling Inhibition :

Q. Key Evidence :

- Selectivity : >37-fold selectivity over angiotensin II type 1 (AT1) receptor .

- Off-Target Effects : Weak activity at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 µM) .

Advanced: How can researchers address solubility and metabolic stability challenges?

Methodological Answer:

Challenges :

Q. Mitigation Strategies :

Prodrug Design : Replace the ester with amides or carbamates to resist hydrolysis .

Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .

Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) on the pyrimidine ring to improve pharmacokinetics .

Advanced: What experimental models are suitable for evaluating therapeutic potential?

Methodological Answer:

In Vitro Models :

Q. In Vivo Models :

Q. Critical Parameters :

- Dose range: 1–50 mg/kg (based on ML221’s in vivo efficacy) .

- Pharmacokinetic profiling: Plasma concentration-time curves to assess bioavailability.

Advanced: How does this compound compare to structurally related analogs?

Methodological Answer:

Analog Comparison Table :

| Substituent (Benzoate) | APJ IC₅₀ (µM) | Selectivity (vs. AT1) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 3-Bromo | 5–10 | 10-fold | 20 |

| 4-Nitro (ML221) | 0.70 | 37-fold | <15 |

| 4-Trifluoromethyl | 15 | 5-fold | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.